Benzenamine, 2-(2,2-dimethoxyethoxy)-
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Overview
Description
2-(2,2-Dimethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3. It is a derivative of aniline, where the aniline ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethoxyethoxy)aniline can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-(2,2-Dimethoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethoxyethoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the aniline ring acts as a nucleophile. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic species, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)aniline: Similar in structure but with one less methoxy group.
Dichloroaniline: Aniline derivatives with chlorine substitutions instead of methoxy groups.
Uniqueness
2-(2,2-Dimethoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-(2,2-dimethoxyethoxy) group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
CAS No. |
55879-75-9 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7,11H2,1-2H3 |
InChI Key |
DSCCQHDMBRCDSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CC=CC=C1N)OC |
Origin of Product |
United States |
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